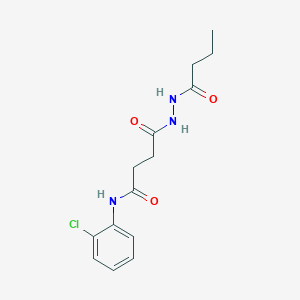
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide typically involves the reaction of 2-chlorobenzoyl chloride with butanoylhydrazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its hydrazide moiety makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential as a drug candidate for treating diseases due to its biological activity.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-butanoylhydrazinyl)-N-(2-bromophenyl)-4-oxobutanamide: Similar structure but with a bromine atom instead of chlorine.
4-(2-butanoylhydrazinyl)-N-(2-fluorophenyl)-4-oxobutanamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide may impart unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Propiedades
Fórmula molecular |
C14H18ClN3O3 |
|---|---|
Peso molecular |
311.76 g/mol |
Nombre IUPAC |
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C14H18ClN3O3/c1-2-5-13(20)17-18-14(21)9-8-12(19)16-11-7-4-3-6-10(11)15/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,19)(H,17,20)(H,18,21) |
Clave InChI |
CAIZRUAIMDUBBF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NNC(=O)CCC(=O)NC1=CC=CC=C1Cl |
Solubilidad |
>46.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


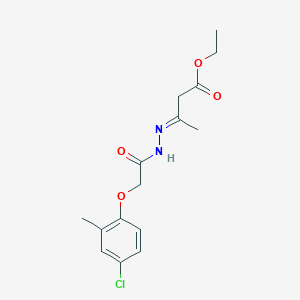
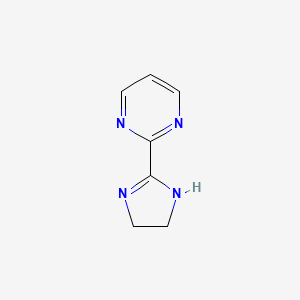
![4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid](/img/structure/B14803984.png)

![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
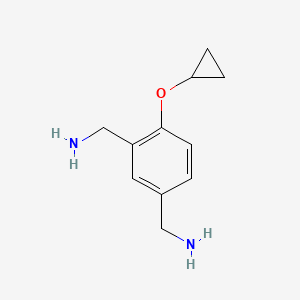
![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)
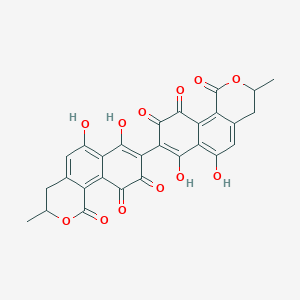
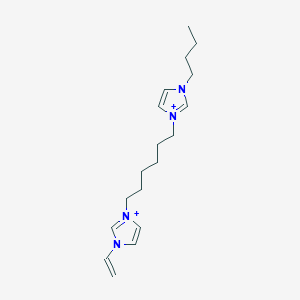
![2-(4-methoxyphenoxy)-N-[3-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B14804037.png)
![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)
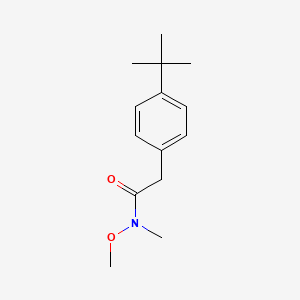
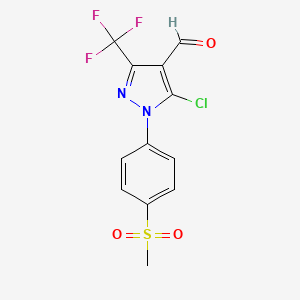
![disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14804064.png)
